molecular formula C12H16N2O2 B15292083 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid

2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid

Cat. No.: B15292083
M. Wt: 220.27 g/mol
InChI Key: NPVDNCSZVIVMFL-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid is a nitrogen-containing heterocyclic compound This compound features a unique spiro structure, which includes a cyclopentane ring fused to a pyrrolo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the described synthetic route can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid is not well-defined. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]
  • 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid
  • (3R,8aR)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine

Uniqueness

What sets 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid apart is its spiro structure, which imparts unique steric and electronic properties. This makes it particularly interesting for drug discovery and material science applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,1'-cyclopentane]-1-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-11(16)10-9-4-3-7-14(9)12(8-13-10)5-1-2-6-12/h3-4,7,10,13H,1-2,5-6,8H2,(H,15,16)

InChI Key

NPVDNCSZVIVMFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC(C3=CC=CN23)C(=O)O

Origin of Product

United States

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